3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol
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Overview
Description
3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and provides high yields of the desired product .
Starting Materials: Ethyl azide and propargyl alcohol.
Catalyst: Copper(I) sulfate pentahydrate.
Reaction Conditions: The reaction is typically carried out in a mixture of water and an organic solvent such as dimethylformamide (DMF) at room temperature.
Procedure: The starting materials are mixed with the catalyst and stirred for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propanal or 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propanoic acid.
Scientific Research Applications
3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(1-ethyl-1H-1,2,4-triazol-4-yl)propan-1-ol: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(1-ethyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-2-10-6-7(8-9-10)4-3-5-11/h6,11H,2-5H2,1H3 |
InChI Key |
OMHICNOCJWDGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CCCO |
Origin of Product |
United States |
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